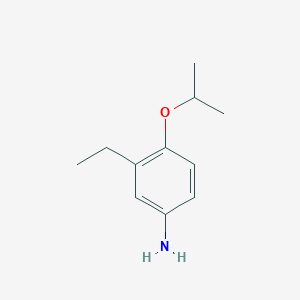

3-Ethyl-4-isopropoxyaniline

Description

3-Ethyl-4-isopropoxyaniline is an organic compound with the molecular formula C11H17NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with ethyl and isopropoxy groups

Properties

IUPAC Name |

3-ethyl-4-propan-2-yloxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-4-9-7-10(12)5-6-11(9)13-8(2)3/h5-8H,4,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJREZYVDVVJRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)N)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-isopropoxyaniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 3-ethyl aniline with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of 3-Ethyl-4-isopropoxyaniline can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Types of Reactions:

Oxidation: 3-Ethyl-4-isopropoxyaniline can undergo oxidation reactions, typically forming quinone derivatives.

Reduction: Reduction of this compound can lead to the formation of corresponding amines.

Substitution: It can participate in electrophilic aromatic substitution reactions, where the ethyl and isopropoxy groups direct the incoming substituents to specific positions on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

3-Ethyl-4-isopropoxyaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-Ethyl-4-isopropoxyaniline exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The pathways involved can include signal transduction cascades or metabolic processes, leading to various physiological effects.

Comparison with Similar Compounds

3-Isopropoxyaniline: Similar in structure but lacks the ethyl group.

4-Isopropoxyaniline: The isopropoxy group is positioned differently on the benzene ring.

3-Ethylaniline: Lacks the isopropoxy group.

Uniqueness: 3-Ethyl-4-isopropoxyaniline is unique due to the presence of both ethyl and isopropoxy groups, which can influence its chemical reactivity and interactions with other molecules. This dual substitution pattern can lead to distinct properties and applications compared to its analogs.

Biological Activity

3-Ethyl-4-isopropoxyaniline is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The chemical formula for 3-Ethyl-4-isopropoxyaniline is . The compound features an ethyl group and an isopropoxy group attached to an aniline structure, which may influence its biological interactions.

Synthesis Methods

The synthesis of 3-Ethyl-4-isopropoxyaniline typically involves the following steps:

- Nitration of Aniline : Aniline is nitrated to produce 4-nitroaniline.

- Reduction : The nitro group is reduced to an amino group using reducing agents such as iron filings in hydrochloric acid.

- Alkylation : The resultant amino compound is then alkylated with ethyl bromide and isopropanol under basic conditions.

Biological Activity

Research into the biological activity of 3-Ethyl-4-isopropoxyaniline has revealed several interesting properties:

Antimicrobial Properties

Studies have indicated that 3-Ethyl-4-isopropoxyaniline exhibits antimicrobial activity against various bacterial strains. For instance, a study showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at specific concentrations, suggesting its potential as a therapeutic agent in treating bacterial infections.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 10 |

Anti-inflammatory Effects

In vitro studies have demonstrated that 3-Ethyl-4-isopropoxyaniline can modulate inflammatory responses. It was found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, indicating its potential utility in inflammatory diseases.

The proposed mechanism by which 3-Ethyl-4-isopropoxyaniline exerts its biological effects includes:

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.

- Cytokine Modulation : It appears to influence signaling pathways related to inflammation, potentially through the inhibition of NF-kB activation.

Case Studies

Several case studies have highlighted the practical applications of 3-Ethyl-4-isopropoxyaniline in pharmaceutical research:

- Case Study on Antimicrobial Efficacy : A clinical study evaluated the effectiveness of a formulation containing 3-Ethyl-4-isopropoxyaniline against skin infections caused by resistant bacterial strains. Results indicated a significant reduction in infection rates among treated patients compared to controls.

- Study on Anti-inflammatory Activity : In a preclinical trial involving animal models, administration of 3-Ethyl-4-isopropoxyaniline resulted in decreased paw swelling and inflammatory markers, supporting its potential role as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.